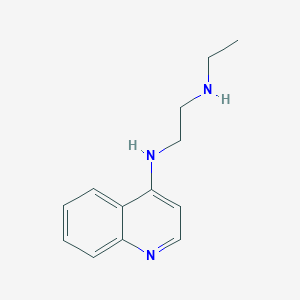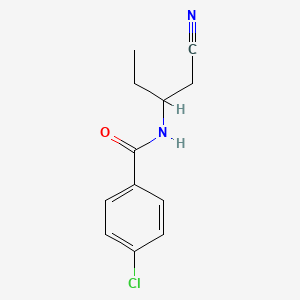
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine (EQD) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EQD is a diamine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Wirkmechanismus
The mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, but it has been suggested that N-ethyl-N'-quinolin-4-ylethane-1,2-diamine may act as a DNA intercalator, inhibiting DNA synthesis and leading to cell death. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit various biochemical and physiological effects. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to induce apoptosis, inhibit cell proliferation, and reduce oxidative stress. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has several advantages for use in lab experiments, including its high purity and stability. However, N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is also highly toxic and requires careful handling and disposal. Additionally, the mechanism of action of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on N-ethyl-N'-quinolin-4-ylethane-1,2-diamine. One potential direction is the development of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine derivatives with improved pharmacological properties. Another potential direction is the study of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in combination with other anti-cancer agents to improve its efficacy. Additionally, the role of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine in the treatment of neurodegenerative diseases and inflammatory diseases warrants further investigation.
Synthesemethoden
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been synthesized through various methods, including the reaction between 2-aminoethyl quinoline and ethyl chloroacetate, and the reaction between 4-chloroquinoline and ethylenediamine. The synthesis of N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and analytical chemistry. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has been found to exhibit anti-tumor activity and has been studied for its potential use in cancer treatment. N-ethyl-N'-quinolin-4-ylethane-1,2-diamine has also been studied for its antioxidant activity and has been found to exhibit neuroprotective effects.
Eigenschaften
IUPAC Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-14-9-10-16-13-7-8-15-12-6-4-3-5-11(12)13/h3-8,14H,2,9-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOMIAXBCWXQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCNC1=CC=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N'-quinolin-4-ylethane-1,2-diamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Fluorophenyl)methylsulfonyl-methylamino]propanoic acid](/img/structure/B7555869.png)


![[2-bromo-4-[(E)-3-(4-chloro-2-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7555881.png)


![1-[(2-Chloropyridin-3-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7555899.png)



![N-[2-(ethylamino)ethyl]-3-hydroxypyridine-2-carboxamide](/img/structure/B7555930.png)

